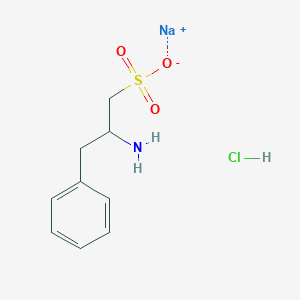
Sodium;2-amino-3-phenylpropane-1-sulfonate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of an amino group, a phenyl group, and a sulfonate group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-amino-3-phenylpropane-1-sulfonate;hydrochloride typically involves the reaction of 2-amino-3-phenylpropane-1-sulfonic acid with sodium hydroxide and hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is essential for its various applications .
化学反応の分析
Types of Reactions
Sodium;2-amino-3-phenylpropane-1-sulfonate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and substituted amino derivatives. These products have diverse applications in various fields .
科学的研究の応用
Sodium;2-amino-3-phenylpropane-1-sulfonate;hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of sodium;2-amino-3-phenylpropane-1-sulfonate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to sodium;2-amino-3-phenylpropane-1-sulfonate;hydrochloride include:
- 2-amino-3-phenylpropane-1-sulfonic acid
- Sodium 2-amino-3-phenylpropane-1-sulfonate
- 2-amino-3-phenylpropane-1-sulfonic acid hydrochloride
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its stability and solubility in water also make it a valuable compound in both research and industrial settings .
特性
分子式 |
C9H13ClNNaO3S |
|---|---|
分子量 |
273.71 g/mol |
IUPAC名 |
sodium;2-amino-3-phenylpropane-1-sulfonate;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH.Na/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8;;/h1-5,9H,6-7,10H2,(H,11,12,13);1H;/q;;+1/p-1 |
InChIキー |
FUKFSPQLSKCOSZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)[O-])N.[Na+].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-Cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14800913.png)

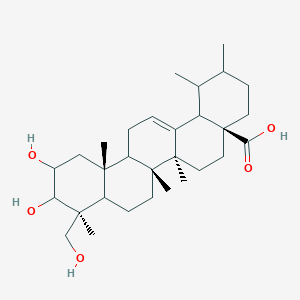
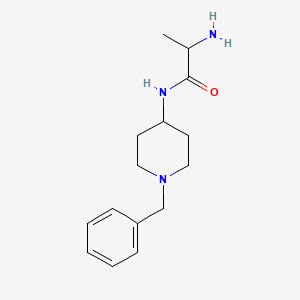
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800951.png)
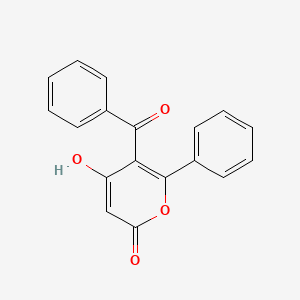
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)
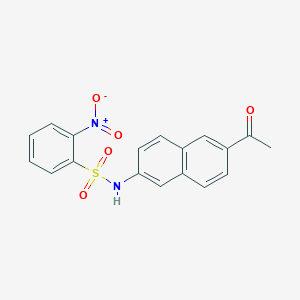
![[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B14800993.png)
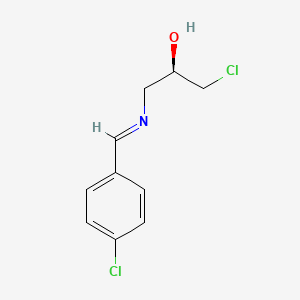
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)
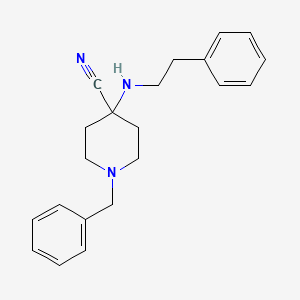
![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
